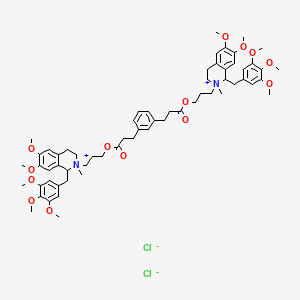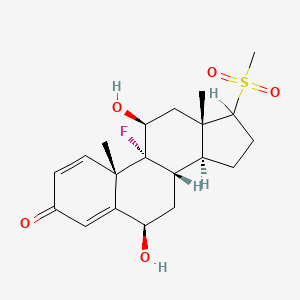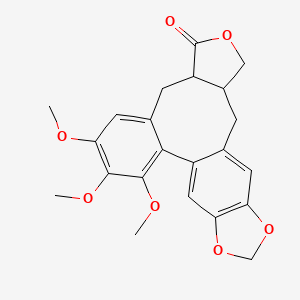
Tiemonium methylsulfate
Übersicht
Beschreibung
Tiemonium methylsulfate (TMS) is a quaternary ammonium antimuscarinic compound used for the relief of visceral spasms. It reduces muscle spasms in the intestine, biliary system, uterus, and urinary bladder. TMS is indicated for conditions such as gastroenteritis, biliary colic, enterocolitis, and spasmodic dysmenorrhea .
Synthesis Analysis
The synthesis of TMS involves the reaction of 4-[3-hydroxy-3-phenyl-3-(2-thienyl)propyl] 4-methyl morpholinium with methylsulfate. The resulting quaternary ammonium compound exhibits peripheral effects similar to atropine .Molecular Structure Analysis
TMS has a quaternary ammonium structure with a morpholine ring and a phenyl-thiophene moiety. The molecular formula is C₁₉H₂₄NO₄S₂, and its molecular weight is 400.54 g/mol .Chemical Reactions Analysis
Forced degradation studies reveal that TMS degrades significantly under acid hydrolysis and photolytic degradation conditions. It is more stable under basic, thermal, or oxidative conditions. The degradation products have been optimized using density functional theory (DFT) calculations. Molecular docking against muscarinic acetylcholine receptor protein 5DSG suggests binding affinity and modes .Wissenschaftliche Forschungsanwendungen
Stress Degradation and Structural Optimization
Researchers have conducted stress degradation studies on TMS to understand its stability under various conditions. Quantum mechanical approaches, specifically Density Functional Theory (DFT), have been used to optimize the structures of TMS and its degradation products. These studies are crucial for predicting the behavior of TMS under different pharmaceutical processing conditions and ensuring its efficacy and safety .
Molecular Docking and Protein Binding Affinity
Molecular docking studies have been performed to investigate the binding affinity of TMS to specific proteins, such as muscarinic acetylcholine receptors. This research is significant for drug design and development, as it helps in understanding how TMS interacts at the molecular level with its targets in the body .
ADMET Analysis
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis predicts the pharmacokinetic properties and safety profile of TMS and its degradation products. Such analysis is essential for assessing the potential of TMS as a therapeutic agent, ensuring that it is non-carcinogenic and safe for oral administration .
Interaction with Bovine Serum Albumin
The interaction between TMS and bovine serum albumin (BSA) has been studied using spectroscopic and molecular modeling methods. Understanding this interaction is vital for elucidating the transportation and disposition of TMS in the bloodstream, providing valuable information for clinical medicine .
Antispasmodic Drug Applications
TMS is used as an antispasmodic drug to relieve visceral spasms. It works by blocking the binding of acetylcholine to muscarinic cholinergic receptors, preventing muscle spasms in the gastrointestinal tract, biliary system, uterus, and urinary bladder .
Drug Quality Control
Quantification of active ingredients in drugs is a critical step in drug quality control. Techniques like Particle Induced X-Ray Emission (PIXE) have been utilized for the swift quantification of TMS in solid drugs, ensuring the quality and correct dosage of the pharmaceutical product .
Wirkmechanismus
Target of Action
Tiemonium methylsulfate is a muscarinic acetylcholine receptor antagonist . Its primary targets are the muscarinic cholinergic receptors (CHRM) located at neuroeffector sites on the smooth muscle of the gastrointestinal (GI) tract . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
Tiemonium methylsulfate prevents the effects of acetylcholine by blocking its binding to muscarinic cholinergic receptors . This compound strengthens the bonding of calcium with membrane phospholipids and proteins, thereby stabilizing the cell membrane of the GI tract .
Biochemical Pathways
The action of tiemonium methylsulfate affects several biochemical pathways. These include the calcium signaling pathway, neuroactive ligand-receptor interaction, cholinergic synapse, salivary secretion, and gastric acid secretion . The compound’s interaction with these pathways results in the alleviation of muscle spasms in the GI tract.
Pharmacokinetics
It is known that the compound is administered orally or through intravenous or intramuscular routes .
Result of Action
The action of tiemonium methylsulfate results in the reduction of muscle spasms of the intestine, biliary system, uterus, and urinary bladder . It is used for pain relief in gastrointestinal, biliary, urinary, and gynecological diseases such as gastroenteritis, diarrhea, dysentery, biliary colic, enterocolitis, cholecystitis, colonopathies, mild cystitis, and spasmodic dysmenorrhea .
Action Environment
The environment can influence the action, efficacy, and stability of tiemonium methylsulfate. For instance, the compound degrades significantly under conditions of acid hydrolysis and photolytic degradation, more so than under basic, thermal, or oxidative conditions . This suggests that the compound’s stability and efficacy could be affected by environmental factors such as pH and light exposure.
Eigenschaften
IUPAC Name |
3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylpropan-1-ol;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO2S.CH4O4S/c1-19(11-13-21-14-12-19)10-9-18(20,17-8-5-15-22-17)16-6-3-2-4-7-16;1-5-6(2,3)4/h2-8,15,20H,9-14H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOKDEDHVLJMIJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983580 | |
| Record name | 4-[3-Hydroxy-3-phenyl-3-(thiophen-2-yl)propyl]-4-methylmorpholin-4-ium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6504-57-0 | |
| Record name | Tiemonium methosulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6504-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiemonium methylsulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006504570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[3-Hydroxy-3-phenyl-3-(thiophen-2-yl)propyl]-4-methylmorpholin-4-ium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-hydroxy-3-phenyl-3-(2-thienyl)propyl]-4-methylmorpholinium methyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIEMONIUM METHYLSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PYN0UZM30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Chloro-3-[[(2-methyl-3-nitrophenyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1223028.png)




![3-[(1S,4aR,5S,6S,8aR)-5-[(2-hydroxy-5-methoxy-3-methylphenyl)methyl]-5,6,8a-trimethyl-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid](/img/structure/B1223036.png)



